N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-chlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiazole ring, which is then acetylated to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene are commonly used, and the reaction mixture is often heated to reflux to facilitate the formation of the thiazole ring .
Chemical Reactions Analysis
Types of Reactions: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular pathways involved in inflammation and cancer, making it a potential therapeutic agent .
Comparison with Similar Compounds
N-(4-chlorophenyl)acetamide: A structurally similar compound with a chlorophenyl group attached to an acetamide moiety.
2-(4-chlorophenyl)-1,3-thiazole: A thiazole derivative with a chlorophenyl group at the 2-position of the thiazole ring.
Uniqueness: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the chlorophenyl and acetamide groups attached to the thiazole ring enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C11H9ClN2OS |
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Molecular Weight |
252.72 g/mol |
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C11H9ClN2OS/c1-7(15)13-11-14-10(6-16-11)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15) |
InChI Key |
SESVUECIXXEUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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